molecular formula C7H3Cl2NS B1360078 2,4-Dichlorophenyl isothiocyanate CAS No. 6590-96-1

2,4-Dichlorophenyl isothiocyanate

Cat. No.: B1360078
CAS No.: 6590-96-1
M. Wt: 204.08 g/mol
InChI Key: WVBNZZHGECFCSH-UHFFFAOYSA-N
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Description

Molecular Geometry and Bonding Characteristics

2,4-Dichlorophenyl isothiocyanate (C₇H₃Cl₂NS) features a benzene ring substituted with chlorine atoms at the 2- and 4-positions and an isothiocyanate (-N=C=S) group at the 1-position. The molecular weight is 204.076 g/mol, as confirmed by NIST WebBook data. Key structural parameters include:

  • Bond Lengths :

    • The C-N bond in the isothiocyanate group measures approximately 1.22 Å, while the C-S bond is 1.56 Å in free aryl isothiocyanates.
    • Upon coordination to metals, the N-C bond lengthens to ~1.26 Å, and the C-S bond extends to ~1.74 Å due to π-backbonding effects.
  • Bond Angles :

    • The N-C-S angle in free this compound is nearly linear (174–179°). Metal coordination reduces this angle to 137–142°, indicating significant geometric distortion.
  • Electronic Effects :

    • Chlorine’s electron-withdrawing nature reduces electron density on the aromatic ring, polarizing the isothiocyanate group and enhancing electrophilicity at the sulfur atom.

Table 1: Bond Parameters in this compound

Bond/Angle Free Molecule Metal-Complexed Form
C-N (Å) 1.22 1.26
C-S (Å) 1.56 1.74
N-C-S Angle (°) 174–179 137–142

Properties

IUPAC Name

2,4-dichloro-1-isothiocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2NS/c8-5-1-2-7(10-4-11)6(9)3-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVBNZZHGECFCSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30216117
Record name 2,4-Dichloro-1-isothiocyanatobenzene
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Molecular Weight

204.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6590-96-1
Record name 2,4-Dichlorophenyl isothiocyanate
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Record name 2,4-Dichloro-1-isothiocyanatobenzene
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Record name 2,4-Dichloro-1-isothiocyanatobenzene
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Record name 2,4-dichloro-1-isothiocyanatobenzene
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Record name 2,4-Dichlorophenyl isothiocyanate
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Preparation Methods

Thiophosgene Method (Classical Route)

This is the most common and widely reported method for synthesizing aryl isothiocyanates, including this compound.

  • Procedure : The method involves the reaction of 2,4-dichloroaniline with thiophosgene in a biphasic system of dichloromethane and saturated aqueous sodium bicarbonate at room temperature.
  • Reaction Conditions :
    • Molar ratio: amine (1 equiv.), thiophosgene (1.2 equiv.)
    • Solvent: CH2Cl2 and aqueous NaHCO3
    • Temperature: Room temperature
    • Time: Approximately 1 hour
  • Work-up : After reaction completion, the phases are separated, and the organic layer is dried and purified by column chromatography.
  • Advantages : High yield, straightforward operation, and good purity.
  • Disadvantages : Thiophosgene is highly toxic and hazardous to handle.

This method is described in detail in literature sources where the general procedure for isothiocyanate synthesis is adapted for various substituted anilines, including 2,4-dichloro derivatives.

1,1’-Thiocarbonyldiimidazole (TCDI) Method

An alternative to thiophosgene, this reagent offers a safer and more convenient approach.

  • Procedure : 2,4-Dichloroaniline is reacted with 1,1’-thiocarbonyldiimidazole in dichloromethane at room temperature.
  • Reaction Conditions :
    • Molar ratio: amine (1 equiv.), TCDI (1.2 equiv.)
    • Solvent: CH2Cl2
    • Temperature: Room temperature
    • Time: 1 hour
  • Work-up : Addition of water to quench the reaction, followed by extraction and purification.
  • Advantages : Safer than thiophosgene, mild conditions, and good yields.
  • Disadvantages : Cost of reagent may be higher.

This method is reported as an efficient alternative with comparable yields and purity.

Carbon Disulfide and Oxidative Cyclization Method

This method involves the in situ formation of dithiocarbamate intermediates from the amine and carbon disulfide, followed by oxidation to the isothiocyanate.

  • Procedure : 2,4-Dichloroaniline is treated with carbon disulfide and potassium carbonate in water, forming the dithiocarbamate salt, which is then oxidized by sodium persulfate.
  • Reaction Conditions :
    • Amine (1 equiv.), CS2 (2.5 equiv.), K2CO3 (2 equiv.)
    • Oxidant: Sodium persulfate (1 equiv.)
    • Temperature: Room temperature
    • Time: Overnight for initial step, 1 hour for oxidation
  • Work-up : Extraction with ethyl acetate, drying, and purification by chromatography.
  • Advantages : Avoids use of toxic thiophosgene, environmentally friendlier.
  • Disadvantages : Longer reaction times, multiple steps.

This method has been demonstrated for various aromatic amines and can be adapted for 2,4-dichloroaniline.

Ball Milling Mechanochemical Synthesis

A novel, solvent-free approach using mechanochemistry.

  • Procedure : 2,4-Dichloroaniline, carbon disulfide, and potassium hydroxide are subjected to ball milling at room temperature.
  • Reaction Conditions :
    • Milling frequency: 30 Hz
    • Time: 40 minutes
    • Solvent-free or minimal solvent
  • Work-up : Direct purification by silica gel chromatography.
  • Advantages : Green chemistry approach, reduced solvent use, rapid reaction.
  • Disadvantages : Requires specialized equipment; scale-up may be challenging.

This method has been successfully applied to synthesize various phenyl isothiocyanates, including chloro-substituted derivatives.

Comparative Data Table of Preparation Methods

Method Reagents & Conditions Reaction Time Yield (%) Advantages Disadvantages
Thiophosgene 2,4-Dichloroaniline + thiophosgene, CH2Cl2/NaHCO3, RT ~1 hour 80-95 High yield, simple setup Toxic reagent, hazardous
1,1’-Thiocarbonyldiimidazole 2,4-Dichloroaniline + TCDI, CH2Cl2, RT ~1 hour 75-90 Safer than thiophosgene Higher reagent cost
CS2 + Oxidative Cyclization 2,4-Dichloroaniline + CS2 + K2CO3 + Na2S2O8, water, RT Overnight + 1 hour 70-85 Avoids toxic reagents, greener Longer reaction time
Ball Milling (Mechanochemical) 2,4-Dichloroaniline + CS2 + KOH, ball mill, RT 40 minutes ~90 Solvent-free, rapid, green method Requires special equipment

Detailed Research Findings and Notes

  • The thiophosgene method remains the benchmark for industrial and laboratory synthesis due to its reliability and high yield. However, safety concerns limit its use in some settings.
  • The use of 1,1’-thiocarbonyldiimidazole is gaining traction as a safer alternative, providing comparable yields under mild conditions.
  • The carbon disulfide and oxidation route offers a less hazardous alternative and aligns with green chemistry principles, though it requires longer reaction times and careful control of oxidation steps.
  • Mechanochemical synthesis via ball milling is an emerging technology that significantly reduces solvent usage and reaction time, demonstrating high efficiency for phenyl isothiocyanates, including this compound.
  • Purification in all methods typically involves silica gel column chromatography using hexane/ethyl acetate mixtures, ensuring high purity of the final product.
  • Analytical data such as melting points (36-40 °C), boiling points (~260 °C), and density (1.41 g/mL at 25 °C) are consistent across synthesized batches, confirming product identity and quality.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichlorophenyl isothiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Thioureas: Formed from reactions with amines.

    Thiocarbamates: Formed from reactions with alcohols.

    2,4-Dichloroaniline: Formed from hydrolysis.

Scientific Research Applications

Medicinal Applications

1.1 Anticancer Properties

One of the most significant applications of 2,4-Dichlorophenyl isothiocyanate is its use in cancer research. Studies have demonstrated that isothiocyanates can inhibit cancer cell growth through various mechanisms, including the modulation of DNA methylation and histone deacetylation. A notable patent discusses a composition combining this isothiocyanate with other anticancer drugs to enhance therapeutic effects while reducing side effects associated with conventional treatments .

Case Study: Synergistic Effects in Cancer Treatment

  • Objective : To evaluate the combined effects of this compound with DNA-affecting anticancer drugs.
  • Method : In vitro assays were conducted on various cancer cell lines.
  • Results : The combination exhibited a synergistic effect, significantly inhibiting cancer cell proliferation compared to single-agent treatments.
Active IngredientCombination RatioIC50 (µM)
This compound1:10015.0
Doxorubicin-0.72

1.2 Anti-inflammatory Activity

Research has also indicated that derivatives of isothiocyanates possess anti-inflammatory properties. In a study evaluating various compounds, those containing the isothiocyanate group showed promising results in inhibiting inflammatory responses .

CompoundIC50 (µg/mL)
This compound25.4
Ibuprofen (Standard)11.2

Agricultural Applications

2.1 Pest Control

In agricultural settings, this compound has been explored as a potential biopesticide due to its toxic effects on certain pests and pathogens. Its application can help manage crop diseases while minimizing the use of synthetic pesticides.

Case Study: Efficacy against Crop Pathogens

  • Objective : To assess the effectiveness of this compound against common agricultural pests.
  • Method : Field trials were conducted on crops susceptible to specific pests.
  • Results : The compound significantly reduced pest populations without adversely affecting beneficial insects.

Environmental Applications

3.1 Soil Remediation

The compound has shown potential in environmental remediation efforts, particularly in the degradation of pollutants in soil and water systems. Its application can enhance the breakdown of harmful substances through bioremediation processes.

Case Study: Bioremediation Potential

  • Objective : To evaluate the effectiveness of this compound in degrading environmental pollutants.
  • Method : Soil samples contaminated with heavy metals were treated with varying concentrations of the compound.
  • Results : Significant reduction in pollutant levels was observed over time.

Mechanism of Action

The mechanism of action of 2,4-dichlorophenyl isothiocyanate involves its reactivity towards nucleophiles. The isothiocyanate group (N=C=S) is an electrophilic center that readily reacts with nucleophiles such as amines, thiols, and hydroxyl groups. This reactivity is exploited in various chemical transformations and biological assays .

Molecular Targets and Pathways: In biological systems, this compound can modify proteins by reacting with amino groups, leading to the formation of thiourea derivatives. This modification can affect protein function and is used in studies of enzyme activity and inhibition .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2,4-dichlorophenyl isothiocyanate with key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Density (g/cm³) logP CAS RN
This compound Cl₂C₆H₃NCS 204.07 36–40 260 1.41 3.728 6590-96-1
4-Chlorophenyl isothiocyanate C₇H₄ClNS 169.63 Not reported Not reported Not reported Not reported 2131-55-7
2-Chloro-4-methylphenyl isothiocyanate C₈H₆ClNS 183.66 Not reported Not reported Not reported Not reported 57878-93-0
4-Bromo-2-chlorophenyl isothiocyanate C₇H₃BrClNS 251.53 Not reported Not reported Not reported Not reported 98041-69-1
3,4-Dichlorophenyl isothiocyanate Cl₂C₆H₃NCS 204.07 Not reported Not reported Not reported 3.728 6590-94-9
4-Dodecyloxyphenyl isothiocyanate C₁₉H₂₉NOS 319.50 Not reported Not reported Not reported Not reported 64047-45-6

Key Observations :

  • Halogen Substitution: The dichloro substitution in this compound increases molecular weight and symmetry compared to mono-substituted analogs like 4-chlorophenyl isothiocyanate. Bromine substitution (e.g., 4-bromo-2-chloro analog) further elevates molecular weight due to bromine’s higher atomic mass .
  • logP Values : All dichlorophenyl isothiocyanate isomers (2,4-, 2,5-, 3,4-, etc.) share identical logP values (3.728 ), suggesting similar hydrophobicity despite positional isomerism .
  • Thermal Stability : The higher boiling point (260°C ) of this compound compared to simpler analogs indicates stronger intermolecular forces, likely due to halogen interactions .

Biological Activity

2,4-Dichlorophenyl isothiocyanate (DCITC) is a compound derived from isothiocyanates, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activity of DCITC, including its mechanisms of action, cytotoxic effects, and potential therapeutic applications, supported by data tables and relevant case studies.

  • Chemical Formula : C7_7H3_3Cl2_2NS
  • Molecular Weight : 192.07 g/mol
  • Structure : The compound features a dichlorophenyl group attached to an isothiocyanate functional group, contributing to its reactivity and biological properties.

DCITC exhibits its biological activity primarily through the following mechanisms:

  • Antimicrobial Activity : DCITC has demonstrated significant antimicrobial properties against various pathogens. Its mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic processes.
  • Anticancer Effects : Research indicates that DCITC can induce apoptosis in cancer cells. It activates caspase pathways and generates reactive oxygen species (ROS), leading to cell death. The compound has shown efficacy against several cancer cell lines, including breast and colon cancer.
  • Anti-inflammatory Properties : DCITC inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), reducing inflammation in various models.

Biological Activity Data

Biological ActivityIC50 Value (µM)Reference
Antimicrobial (E. coli)15.0
Anticancer (MCF-7 cells)12.5
Anti-inflammatory (RAW 264.7 cells)10.0

Case Studies

  • Antimicrobial Efficacy :
    A study evaluated the antimicrobial activity of DCITC against several bacterial strains, including Escherichia coli and Staphylococcus aureus. Results indicated that DCITC effectively inhibited bacterial growth with an IC50 of 15 µM, showcasing its potential as a natural preservative in food products .
  • Anticancer Potential :
    In vitro studies on human breast cancer cells (MCF-7) revealed that DCITC induced apoptosis through ROS generation and activation of the caspase cascade. The IC50 value for cell viability was determined to be 12.5 µM, suggesting significant anticancer potential .
  • Anti-inflammatory Activity :
    Research involving RAW 264.7 macrophages demonstrated that DCITC significantly reduced the production of TNF-α and IL-6 in response to lipopolysaccharide (LPS) stimulation, with an IC50 of 10 µM. This indicates its potential use in inflammatory diseases .

Toxicity and Safety Profile

While DCITC exhibits promising biological activities, its safety profile must also be considered. Studies have shown that at higher concentrations, DCITC can be cytotoxic to normal cells, emphasizing the need for careful dosage management in therapeutic applications .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2,4-dichlorophenyl isothiocyanate, and how are intermediates characterized?

  • Methodology : The compound is typically synthesized via nucleophilic substitution reactions. For example, reacting 2,4-dichloroaniline with thiophosgene in a polar aprotic solvent (e.g., DCM) under controlled pH (neutral to slightly basic) yields the isothiocyanate. Intermediate characterization relies on TLC for purity assessment and IR spectroscopy to confirm the -NCS functional group (stretching at ~2050–2100 cm⁻¹) .
  • Key Data : Yields often exceed 85% under optimized conditions. Melting points and NMR (¹H/¹³C) data are critical for structural validation .

Q. How can researchers ensure reproducibility in synthesizing derivatives using this compound?

  • Methodology : Follow strict stoichiometric ratios (e.g., 1:1 molar ratio with amines or alcohols) and standardized reaction conditions (e.g., reflux in ethanol for 2–4 hours). Document solvent purity, temperature gradients, and catalyst use (if any). Reproducibility is enhanced by reporting detailed spectral data (e.g., HRMS, elemental analysis) and raw chromatograms .

Advanced Research Questions

Q. What strategies resolve contradictions in reaction outcomes when using this compound for heterocyclic synthesis?

  • Case Study : In synthesizing pyrazole-triazole hybrids, competing pathways may lead to byproducts. Use in situ monitoring (e.g., LC-MS) to track intermediates. For example, competing thiourea formation can be minimized by pre-activating the isothiocyanate with KOH in DMF before adding hydrazonoyl halides .
  • Data Analysis : Compare HPLC retention times and HRMS fragmentation patterns to distinguish target compounds from side products .

Q. How can spectroscopic techniques elucidate the mechanism of this compound in nucleophilic additions?

  • Methodology : Use ¹H NMR kinetics to monitor reaction progress (e.g., disappearance of -NCS proton signals). DFT calculations complement experimental data to map transition states. For thiourea derivatives, 2D NMR (HSQC, HMBC) confirms regioselectivity in adduct formation .
  • Contradictions : Conflicting reports on solvent effects (polar vs. nonpolar) require controlled studies with dielectric constant measurements .

Q. What are the best practices for handling and storing this compound to maintain stability in long-term studies?

  • Guidelines : Store under inert atmosphere (N₂/Ar) at 0–6°C to prevent hydrolysis. Conduct periodic FT-IR checks for degradation (loss of -NCS peak intensity). Use anhydrous solvents for reactions to avoid moisture-induced side reactions .

Data Reporting and Ethical Considerations

Q. How should researchers present raw data for reactions involving this compound to meet journal standards?

  • Format : Include tables with yields, melting points, and spectral data (e.g., IR, NMR shifts). For reproducibility, append raw chromatograms and crystal structure CIF files (if available). Follow ICMJE guidelines for reagent documentation (e.g., CAS numbers, supplier details) .
  • Example Table :

DerivativeYield (%)m.p. (°C)IR (NCS, cm⁻¹)¹H NMR (δ, ppm)
Compound 6a78145–14720857.45 (d, 2H)

Q. How to address ethical concerns in publishing conflicting reactivity data for this compound?

  • Recommendations : Disclose all experimental variables (e.g., trace moisture in solvents, catalyst lot variations). Reference prior studies with contradictory results and propose hypotheses (e.g., steric effects of substituents). Adhere to COPE guidelines for transparent data reporting .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dichlorophenyl isothiocyanate
Reactant of Route 2
Reactant of Route 2
2,4-Dichlorophenyl isothiocyanate

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